D-Erythrose

Description

Erythrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Roccella fuciformis, Arabidopsis thaliana, and other organisms with data available.

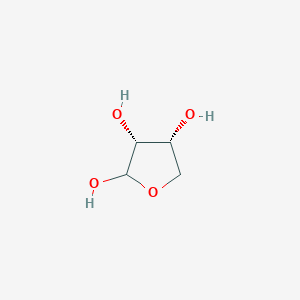

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017424, DTXSID601318240 | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-51-6, 583-50-6 | |

| Record name | (±)-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of D-Erythrose

This guide offers a comprehensive examination of D-Erythrose, a significant aldotetrose monosaccharide. Tailored for researchers, scientists, and professionals in drug development, it delves into the molecule's structural representations, stereochemical intricacies, and relevant experimental methodologies.

Molecular Structure

This compound is a four-carbon simple sugar with the chemical formula C₄H₈O₄.[1][2] As an aldotetrose, its structure is characterized by an aldehyde functional group at one end of a four-carbon backbone and hydroxyl groups on the remaining carbons.[3][4]

The open-chain structure of this compound is most effectively represented by a Fischer projection. This two-dimensional representation illustrates the configuration of its chiral centers. In a Fischer projection, horizontal bonds are understood to project out of the plane towards the viewer, while vertical bonds recede into the plane away from the viewer.[5] The systematic IUPAC name for this compound is (2R,3R)-2,3,4-trihydroxybutanal.[6][7]

Caption: Fischer projection of the this compound open-chain structure.

In aqueous solutions, this compound predominantly exists in a cyclic hemiacetal form, specifically a five-membered ring known as a furanose.[4] This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group on carbon 4 (C4-OH) at the electrophilic aldehyde carbon (C1). This process creates a new chiral center at C1, the anomeric carbon. The two resulting stereoisomers, or anomers, are designated as α and β.[8] The Haworth projection is used to represent these cyclic structures.[9]

-

α-D-Erythrofuranose: The anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group.

-

β-D-Erythrofuranose: The anomeric hydroxyl group is on the same side of the ring as the CH₂OH group.

These forms exist in a dynamic equilibrium in solution, a phenomenon that leads to mutarotation—a gradual change in the observed optical rotation.[4][7]

Caption: Haworth projections showing the equilibrium between cyclic anomers.

Stereochemistry

The stereochemistry of this compound is fundamental to its identity and chemical behavior. It possesses two chiral centers at positions C2 and C3.

The "D" designation in this compound signifies that in its Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the right side.[2][3] Its mirror image, L-Erythrose, has this hydroxyl group on the left. This compound and L-Erythrose are enantiomers—non-superimposable mirror images of each other.[10] In a pair of enantiomers, all chiral centers have the opposite configuration.[10]

This compound is part of a family of four aldotetrose stereoisomers. Molecules that are stereoisomers but not enantiomers are known as diastereomers.[10] The diastereomers of this compound are D-Threose and L-Threose.

-

D-Threose: Differs from this compound in the configuration at only one chiral center (C2). Stereoisomers that differ at just one of several chiral centers are specifically called epimers .[10]

-

L-Threose: The enantiomer of D-Threose.

Caption: Relationships between the stereoisomers of erythrose and threose.

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₄ | [1][6][7] |

| Molecular Weight | 120.10 g/mol | [6][7] |

| IUPAC Name | (2R,3R)-2,3,4-trihydroxybutanal | [6][7] |

| CAS Number | 583-50-6 | [6][11] |

| Appearance | Clear, colorless to light yellow viscous liquid or syrup | [1][11] |

| Solubility | Highly soluble in water (e.g., 50 mg/ml) | [11][12] |

| Specific Rotation [α]D²⁰ | Shows mutarotation: initial +1° changing to -14.5° (c=11, water) | [7] |

| Melting Point | Not applicable (syrup); Phenylosazone derivative m.p. 164°C | [7] |

Experimental Protocols

This section details methodologies for the synthesis and structural analysis of this compound.

A novel abiotic synthesis of this compound has been demonstrated through computational studies, providing a potential prebiotic pathway. This method involves the application of an intense electric field to an aqueous solution of glycolaldehyde.[13][14]

Methodology:

-

System Preparation: Prepare an aqueous solution of glycolaldehyde (HOCH₂-CHO).

-

Electric Field Application: Expose the solution to an intense, static, and homogeneous electric field. This is typically simulated using ab initio Molecular Dynamics.

-

Reaction Mechanism: The electric field facilitates the formation of new carbon-carbon bonds between glycolaldehyde molecules. This process proceeds without the formaldehyde umpolung seen in other formose reactions.[13]

-

Product Formation: The reaction leads to the stereoselective formation of this compound from two molecules of glycolaldehyde.[13][14]

-

Analysis: The resulting products are identified and characterized using computational mass spectrometry and analysis of the simulated molecular structures.

References

- 1. Erythrose - Wikipedia [en.wikipedia.org]

- 2. Write the structure of this compound? [vedantu.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound | 583-50-6 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 9. news-medical.net [news-medical.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of (d)-erythrose from glycolaldehyde aqueous solutions under electric field - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Central Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose-4-phosphate (E4P) is a pivotal intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the function of E4P, detailing its synthesis and consumption by the key enzymes transketolase and transaldolase. Beyond its role in carbon shuffling within the PPP, E4P serves as a critical precursor for the biosynthesis of aromatic amino acids and vitamin B6, linking carbohydrate metabolism with major anabolic pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the study of E4P and related enzymes, and includes visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Pentose Phosphate Pathway and the Significance of this compound-4-Phosphate

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is comprised of two distinct phases: the oxidative phase, which is responsible for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate; and the non-oxidative phase, which involves the interconversion of various sugar phosphates.[2] this compound-4-phosphate (E4P) is a four-carbon sugar phosphate that acts as a key intermediate in the non-oxidative branch of the PPP.[3]

The primary functions of E4P within cellular metabolism are:

-

A Substrate and Product in the Non-Oxidative PPP: E4P is central to the carbon-shuffling reactions catalyzed by transketolase and transaldolase, which maintain the balance of sugar phosphates in the cell.[4][5]

-

A Precursor for Aromatic Amino Acid Biosynthesis: E4P is a crucial starting material for the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3]

-

A Precursor for Vitamin B6 Biosynthesis: E4P is also a precursor for the biosynthesis of pyridoxine 5'-phosphate (a form of vitamin B6).

This guide will delve into the specific reactions involving E4P, the enzymes that catalyze them, and the methodologies used to study its function.

The Role of this compound-4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. E4P is both produced and consumed in this phase through the actions of two key enzymes: transaldolase and transketolase.

Transaldolase: A Source and Sink for E4P

Transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor.[5] In the context of E4P, transaldolase catalyzes the following reversible reaction:

Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate [6]

This reaction is a key source of E4P in the PPP. The enzyme utilizes a Schiff base intermediate formed with a lysine residue in its active site to facilitate the transfer of the dihydroxyacetone moiety.[5]

Transketolase: A Consumer of E4P

Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[4] Transketolase utilizes E4P as an acceptor substrate in the following reaction:

Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate

This reaction effectively channels four-carbon and five-carbon sugars back into the glycolytic pathway as six-carbon and three-carbon intermediates.

This compound-4-Phosphate as a Biosynthetic Precursor

A primary metabolic fate of E4P is its entry into the shikimate pathway, which is absent in animals and therefore a target for the development of herbicides and antimicrobial agents.

The Shikimate Pathway

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3] This reaction is catalyzed by DAHP synthase. DAHP is then converted through a series of enzymatic steps to chorismate, the common precursor for the synthesis of phenylalanine, tyrosine, and tryptophan.

Quantitative Data

Understanding the metabolic significance of E4P requires quantitative data on enzyme kinetics and intracellular metabolite concentrations. The following tables summarize available data.

Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |

| Transaldolase | Methanocaldococcus jannaschii | Erythrose-4-phosphate | 27.8 ± 4.3 | - | 12.0 ± 0.5 (at 50°C) | [7] |

| Transaldolase | Methanocaldococcus jannaschii | Sedoheptulose-7-phosphate | - | - | - | |

| Transaldolase | Methanocaldococcus jannaschii | Fructose-6-phosphate | 650 ± 90 | - | 12.0 ± 0.5 (at 50°C) | [7] |

| Transaldolase | Methanocaldococcus jannaschii | Glyceraldehyde-3-phosphate | - | - | - | |

| Human Transketolase | Human Erythrocytes | Thiamin diphosphate | 0.065 ± 0.014 | - | - | [8] |

Note: Comprehensive kinetic data for human transaldolase and transketolase with E4P as a substrate is limited in the readily available literature. The provided data for transaldolase is from a hyperthermophilic archaeon and may not directly reflect the kinetics in mammalian cells.

Intracellular Concentrations of this compound-4-Phosphate

| Organism/Cell Type | Condition | Intracellular Concentration (µM) | Reference(s) |

| Saccharomyces cerevisiae | Not specified | Estimated from NMR data | [9][10] |

| HeLa Cells | General Phosphate Metabolism | General analysis of phosphate compounds | [11][12] |

Note: Precise absolute intracellular concentrations of E4P are challenging to determine and can vary significantly with metabolic state. The provided references indicate the presence and general levels of sugar phosphates in these cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound-4-Phosphate and the associated enzymes.

Metabolite Extraction for LC-MS/MS Analysis of Sugar Phosphates

This protocol is adapted for the extraction of polar metabolites, including E4P, from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Quenching solution: 60% methanol, pre-chilled to -40°C

-

Extraction solvent: 75% acetonitrile / 25% methanol / 0.2% formic acid, pre-chilled to -20°C

-

Cell scraper

-

Centrifuge capable of reaching 16,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Aspirate the culture medium from the cell culture plate.

-

Immediately add 1 mL of ice-cold quenching solution to each well to arrest metabolism.

-

Place the plate on a bed of dry ice.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the cells.

-

Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Dry the extract completely using a lyophilizer or vacuum concentrator.

-

Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) prior to injection.

Spectrophotometric Assay for Transaldolase Activity

This coupled enzyme assay measures the activity of transaldolase by monitoring the oxidation of NADH at 340 nm.[1][13] The production of glyceraldehyde-3-phosphate (GAP) from the transaldolase reaction is coupled to its conversion to glycerol-3-phosphate by triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH).

Materials:

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

Sedoheptulose-7-phosphate (S7P) solution (e.g., 10 mM)

-

Glyceraldehyde-3-phosphate (GAP) solution (e.g., 10 mM)

-

NADH solution (e.g., 10 mM)

-

Triosephosphate isomerase (TPI) (e.g., 100 units/mL)

-

Glycerol-3-phosphate dehydrogenase (G3PDH) (e.g., 100 units/mL)

-

Enzyme sample (e.g., purified transaldolase or cell lysate)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay buffer

-

S7P (final concentration, e.g., 0.5 mM)

-

GAP (final concentration, e.g., 0.5 mM)

-

NADH (final concentration, e.g., 0.2 mM)

-

TPI (e.g., 1 unit)

-

G3PDH (e.g., 1 unit)

-

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding the enzyme sample to the cuvette.

-

Immediately mix and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1).

Spectrophotometric Assay for Transketolase Activity

Similar to the transaldolase assay, this coupled assay measures transketolase activity by monitoring NADH oxidation.[14] The production of glyceraldehyde-3-phosphate is coupled to its conversion to glycerol-3-phosphate.

Materials:

-

Assay buffer: 50 mM Tris-HCl, pH 7.6

-

Xylulose-5-phosphate (X5P) solution (e.g., 10 mM)

-

Ribose-5-phosphate (R5P) solution (e.g., 10 mM)

-

Thiamine pyrophosphate (TPP) solution (e.g., 1 mM)

-

MgCl2 solution (e.g., 100 mM)

-

NADH solution (e.g., 10 mM)

-

Triosephosphate isomerase (TPI) (e.g., 100 units/mL)

-

Glycerol-3-phosphate dehydrogenase (G3PDH) (e.g., 100 units/mL)

-

Enzyme sample (e.g., purified transketolase or cell lysate)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay buffer

-

X5P (final concentration, e.g., 0.5 mM)

-

R5P (final concentration, e.g., 0.5 mM)

-

TPP (final concentration, e.g., 0.1 mM)

-

MgCl2 (final concentration, e.g., 5 mM)

-

NADH (final concentration, e.g., 0.2 mM)

-

TPI (e.g., 1 unit)

-

G3PDH (e.g., 1 unit)

-

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately mix and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

Calculate enzyme activity as described for the transaldolase assay.

Expression and Purification of Recombinant Human Transaldolase

This protocol describes a general workflow for the expression and purification of His-tagged recombinant human transaldolase from E. coli.[15]

Materials:

-

Expression vector containing the human transaldolase gene with a His-tag (e.g., pET vector)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE materials

Procedure:

-

Expression: a. Transform the expression vector into the E. coli expression strain. b. Grow a starter culture overnight in LB medium with the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) for improved protein folding. f. Harvest the cells by centrifugation.

-

Purification: a. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. b. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. c. Apply the cleared lysate to a pre-equilibrated Ni-NTA column. d. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins. e. Elute the His-tagged transaldolase from the column with elution buffer. f. Analyze the eluted fractions by SDS-PAGE to assess purity. g. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central position of this compound-4-phosphate in the non-oxidative pentose phosphate pathway and its connection to other metabolic routes.

Caption: Role of E4P in the Pentose Phosphate and Shikimate Pathways.

Experimental Workflow: Metabolite Extraction and Analysis

Caption: Workflow for LC-MS/MS-based analysis of E4P.

Conclusion

This compound-4-phosphate is a central metabolite that links the pentose phosphate pathway with glycolysis and major biosynthetic pathways. Its role as a substrate for transketolase and a product of transaldolase highlights the intricate carbon-shuffling network of the non-oxidative PPP. Furthermore, its function as a precursor for aromatic amino acids underscores the importance of the PPP in providing essential building blocks for the cell. The experimental protocols provided in this guide offer a starting point for researchers to investigate the function of E4P and its associated enzymes in various biological contexts. Further research is needed to fully elucidate the kinetic parameters of the human enzymes involved in E4P metabolism and to accurately quantify its intracellular concentrations under different physiological and pathological conditions.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. The Response of HeLa Cells to Fluorescent NanoDiamond Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylated Akt Protein at Ser473 Enables HeLa Cells to Tolerate Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transketolase - Wikipedia [en.wikipedia.org]

- 5. Transaldolase - Wikipedia [en.wikipedia.org]

- 6. Reactome | sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate <=> this compound 4-phosphate + D-fructose 6-phosphate [reactome.org]

- 7. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 8. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estimation of intracellular sugar phosphate concentrations in Saccharomyces cerevisiae using 31P nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 31P NMR studies of intracellular pH and phosphate metabolism during cell division cycle of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 31P nuclear magnetic resonance studies of HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High phosphate actively induces cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks in HEK293 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Expression and Purification [protocols.io]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Erythrose

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose, a naturally occurring tetrose monosaccharide, serves as a vital intermediate in key metabolic pathways and as a versatile building block in synthetic organic chemistry.[1][2] As an aldotetrose, its structure comprises a four-carbon backbone with an aldehyde functional group, making it a reducing sugar.[3][4] Its specific stereochemistry and reactive nature are central to its biological roles and synthetic applications, particularly in the pentose phosphate pathway and the synthesis of complex chiral molecules.[1][5] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visual representations of its core chemical transformations.

Physical and Molecular Properties

This compound is typically encountered as a clear, colorless, and highly viscous syrup, often in an aqueous solution.[6][7] It is hygroscopic and fully miscible with water and soluble in methanol.[6][8] Below is a summary of its key physical and molecular data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 583-50-6 | [6][9] |

| Molecular Formula | C₄H₈O₄ | [3][6] |

| Molecular Weight | 120.10 g/mol | [9][10] |

| Appearance | Clear, colorless, very viscous liquid or light yellow syrup | [6][7][11] |

| Melting Point | < 25 °C | [6][12] |

| Boiling Point | 311.1 °C at 760 mmHg | [6] |

| Density | 1.41 - 1.698 g/cm³ | [6][12][13] |

| Refractive Index | 1.498 | [6][12] |

| Flash Point | 156.2 °C | [6] |

| Vapor Pressure | 0 mmHg at 25 °C | [6] |

| pKa | 12.49 ± 0.20 (Predicted) | [6] |

Table 2: Solubility and Chromatographic Properties of this compound

| Property | Value | Reference(s) |

| Water Solubility | Fully miscible; 1430 g/L (Predicted); 250 mg/mL; 50 mg/mL | [2][6][14] |

| Methanol Solubility | Soluble | [6] |

| DMSO Solubility | ≥ 250 mg/mL | [2] |

| LogP | -2.1 to -2.2 | [6][9] |

| Optical Rotation [α]D²⁰ | +1° → -14.5° (c=11 in water, over 3 days) | [10] |

Chemical Structure and Stereochemistry

This compound is an aldose with two chiral centers at carbons 2 and 3.[5] The "D-" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is on the right side in its Fischer projection.[4][15] This specific stereoconfiguration is crucial for its biological activity and distinguishes it from its diastereomer, D-threose.[3][16]

Caption: Fischer Projection of this compound.

Chemical Reactivity and Key Reactions

The presence of an aldehyde group and multiple hydroxyl groups makes this compound a reactive molecule capable of undergoing oxidation, reduction, and condensation reactions.[4]

Oxidation and Reduction

As a reducing sugar, the aldehyde group of this compound can be oxidized to a carboxylic acid. Mild oxidizing agents like bromine water convert it to D-erythronic acid. Stronger oxidizing agents, such as nitric acid, oxidize both the aldehyde group and the primary alcohol group, yielding the aldaric acid, meso-tartaric acid, which is optically inactive.[17][18]

Conversely, reduction of the aldehyde group, typically with sodium borohydride (NaBH₄), yields the corresponding sugar alcohol (alditol), erythritol.[10][19]

Caption: Oxidation and Reduction Pathways of this compound.

Role in Chemical Synthesis

This compound is a key intermediate in the chain-lengthening and chain-shortening of aldoses. It can be synthesized via the Ruff degradation of D-arabinose or D-ribose.[17][18] Conversely, applying the Kiliani-Fischer synthesis to D-glyceraldehyde produces a mixture of the two diastereomeric tetroses, this compound and D-Threose.[20]

Caption: this compound Formation via Kiliani-Fischer Synthesis.

Maillard Reaction

This compound, as a reducing sugar, readily participates in the Maillard reaction, a form of non-enzymatic browning. This complex cascade of reactions occurs between the carbonyl group of the sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[21][22] The reaction is initiated by the formation of a Schiff base, which then rearranges to form an Amadori product.[23] Subsequent reactions lead to the generation of a wide array of compounds responsible for the color, flavor, and aroma of cooked foods.[22] this compound is a known precursor for certain fragments in this pathway.[21]

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Erythrose - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. CAS 583-50-6: this compound | CymitQuimica [cymitquimica.com]

- 6. D-(-)-ERYTHROSE|583-50-6|lookchem [lookchem.com]

- 7. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]

- 8. 583-50-6 CAS MSDS (D-(-)-ERYTHROSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

- 11. 101.200.202.226 [101.200.202.226]

- 12. Page loading... [guidechem.com]

- 13. This compound | D-(-)-Erythrose | Tetrose | TargetMol [targetmol.com]

- 14. glpbio.com [glpbio.com]

- 15. Write the structure of this compound? [vedantu.com]

- 16. This compound | 583-50-6 | Benchchem [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. gauthmath.com [gauthmath.com]

- 20. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Maillard reaction - Wikipedia [en.wikipedia.org]

- 23. home.sandiego.edu [home.sandiego.edu]

The Pivotal Role of D-Erythrose in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose and its phosphorylated derivative, this compound-4-phosphate (E4P), are central intermediates in the carbon metabolism of a vast array of microorganisms. While this compound itself can be utilized as a carbon source by select bacteria, its biological significance is predominantly realized through E4P. This four-carbon sugar phosphate serves as a critical node, linking the pentose phosphate pathway (PPP) with the biosynthesis of aromatic amino acids and vitamins. Recent discoveries have further highlighted its role in specialized catabolic pathways, such as the metabolism of erythritol in pathogenic and symbiotic bacteria. This technical guide provides an in-depth exploration of the metabolic functions of this compound in microorganisms, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to this compound and this compound-4-Phosphate

This compound is a four-carbon aldose sugar that, while not as abundant as hexoses or pentoses, plays a crucial role in microbial physiology. Its primary significance lies in its phosphorylated form, this compound-4-phosphate (E4P), which is a key intermediate in central carbon metabolism. E4P exists in all domains of life and serves as a fundamental building block for essential biomolecules.[1][2] In microorganisms, the metabolism of this compound and E4P is integrated into a network of pathways vital for growth, survival, and interaction with the environment.

Core Metabolic Pathways Involving this compound-4-Phosphate

E4P is a central metabolite that connects major anabolic and catabolic routes. Its primary roles are in the pentose phosphate pathway and as a precursor for the shikimate pathway.

The Pentose Phosphate Pathway (PPP)

The non-oxidative phase of the PPP is the primary hub for the synthesis and interconversion of sugar phosphates, including E4P. Two key enzymes, transketolase and transaldolase, mediate these reversible reactions.[3][4]

-

Transketolase (EC 2.2.1.1): This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol unit. It is involved in two reactions that directly produce or consume E4P:

-

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate[5]

-

Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate

-

-

Transaldolase (EC 2.2.1.2): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety. It interconverts the products of the first transketolase reaction:

These reactions allow the cell to balance its need for NADPH (from the oxidative PPP), pentoses (for nucleotide synthesis), and precursors for other biosynthetic pathways.

Precursor for Aromatic Amino Acid Biosynthesis (Shikimate Pathway)

E4P is an essential precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as other aromatic compounds, via the shikimate pathway.[6][7] The first committed step of this pathway is the condensation of E4P and phosphoenolpyruvate (PEP), a glycolytic intermediate.

-

DAHP Synthase (EC 2.5.1.54): This enzyme catalyzes the aldol condensation of E4P and PEP to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[7] This reaction serves as a key regulatory point, with different isoenzymes of DAHP synthase often subject to feedback inhibition by the final aromatic amino acid products.[8]

Erythritol Catabolism in Brucella and other α-Proteobacteria

A novel metabolic pathway discovered in Brucella species demonstrates a direct route for the utilization of the four-carbon polyol erythritol, which is abundant in the reproductive tissues of host animals.[9][10] This pathway is significant as it feeds exclusively into the PPP via E4P, bypassing the need for fructose-1,6-bisphosphatase for gluconeogenesis.[9]

The pathway proceeds through the following steps:

-

Erythritol Kinase (EryA): Erythritol is phosphorylated to L-erythritol-4-phosphate.

-

L-erythritol-4-phosphate dehydrogenase (EryB): L-erythritol-4-phosphate is oxidized to L-3-tetrulose-4-phosphate.

-

Tetrulose-4-phosphate racemase (EryC): L-3-tetrulose-4-phosphate is converted to D-3-tetrulose-4-phosphate.

-

D-3-tetrulose-4-phosphate isomerase (TpiA2/EryH): D-3-tetrulose-4-phosphate is isomerized to D-erythrulose-4-phosphate.

-

This compound-4-phosphate isomerase (RpiB/EryI): D-erythrulose-4-phosphate is isomerized to This compound-4-phosphate .

The resulting E4P then enters the non-oxidative pentose phosphate pathway.[9]

Direct Utilization of this compound

Some microorganisms, such as strains of Alcaligenes faecalis, are capable of utilizing this compound as a sole carbon and energy source.[11] While a specific this compound kinase has not been definitively characterized in bacteria, experimental evidence suggests that the initial step is phosphorylation to E4P.[11] This is likely catalyzed by a non-specific sugar kinase, such as a glyceraldehyde kinase or another promiscuous carbohydrate kinase, which then directs the carbon into the central metabolic pathways described above.

Quantitative Data on this compound Metabolism

The efficiency and regulation of metabolic pathways involving this compound are governed by the kinetic properties of their enzymes and the intracellular concentrations of metabolites.

Table 1: Kinetic Parameters of Key Enzymes in E4P Metabolism

| Enzyme | Organism | Substrate | K_m (mM) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| Transaldolase | Rattus norvegicus (liver) | Erythrose-4-P | 0.13-0.17 | 6.9-7.2 | - | [12] |

| Fructose-6-P | 0.30-0.35 | 6.9-7.2 | - | [12] | ||

| Transketolase | Rattus norvegicus (liver) | Ribose-5-P | 0.3 | ~7.6 | - | [12] |

| Xylulose-5-P | 0.5 | ~7.6 | - | [12] | ||

| DAHP Synthase (Aro4p) | Saccharomyces cerevisiae | Erythrose-4-P | 0.5 | 6.5-7.0 | - | [13] |

| Phosphoenolpyruvate | 0.125 | 6.5-7.0 | - | [13] | ||

| DAHP Synthase (Phe-sensitive) | Escherichia coli | - | - | - | - | [14] |

| Pre-steady-state k_product | Mn(II)-reconstituted | 130-200 s⁻¹ | - | - | ||

| E4P Dehydrogenase (Epd) | Escherichia coli | Erythrose-4-P | 0.96 | ~8.6 | 50 | [15] |

| NAD⁺ | 0.074 | ~8.6 | 50 | [15] |

Table 2: Intracellular Concentration of this compound-4-Phosphate

| Organism | Growth Phase | Concentration (nmol/g dry weight) | Reference(s) |

| Escherichia coli | Exponential | ~50-100 | [12] |

| Escherichia coli | Stationary | ~20-50 | [12] |

Experimental Protocols

General Workflow for Studying this compound Utilization

The following workflow outlines the key steps to investigate the metabolism of this compound as a novel carbon source in a microorganism.

Preparation of Bacterial Cell-Free Extract for Enzyme Assays

This protocol is a general method for obtaining soluble proteins from bacterial cells.

-

Cell Culture and Harvest:

-

Grow the bacterial culture in an appropriate medium to the mid-to-late logarithmic phase.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet three times with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 14 mM Mg-glutamate and 60 mM K-glutamate).[16]

-

-

Cell Lysis:

-

Resuspend the washed cell pellet in lysis buffer (e.g., Tris buffer with protease inhibitors and DNase I).

-

Lyse the cells using a physical method such as sonication on ice (e.g., 3-5 cycles of 1-minute bursts with 2-minute cooling intervals) or by using a high-pressure homogenizer (e.g., French press).[12][17] Alternatively, enzymatic lysis with lysozyme followed by freeze-thaw cycles can be employed.[3][12]

-

-

Clarification:

-

Storage:

-

Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

-

Spectrophotometric Assay for Transketolase Activity

This coupled enzyme assay measures transketolase activity by monitoring the oxidation of NADH at 340 nm.[14]

-

Principle: Transketolase produces glyceraldehyde-3-phosphate (G3P). G3P is converted to dihydroxyacetone phosphate by triosephosphate isomerase (TIM). Dihydroxyacetone phosphate is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), oxidizing NADH to NAD⁺ in the process.[14]

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Cofactors: 2.5 mM MgCl₂, 60 µM Thiamine Pyrophosphate (TPP)

-

Substrates: Ribose-5-phosphate and Xylulose-5-phosphate

-

Coupling Enzymes: Triosephosphate isomerase (TIM) and Glycerol-3-phosphate dehydrogenase (G3PDH)

-

NADH solution

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, cofactors, substrates, coupling enzymes, and NADH.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration.

-

Initiate the reaction by adding the cell-free extract or purified transketolase.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. One unit of activity is the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute.

-

Continuous Spectrophotometric Assay for DAHP Synthase

This assay measures DAHP synthase activity by monitoring the consumption of PEP at 232 nm.[11]

-

Principle: The substrate phosphoenolpyruvate (PEP) has a characteristic absorbance at 232 nm due to its α,β-unsaturated carbonyl system. The product, DAHP, does not absorb at this wavelength. The rate of decrease in absorbance is proportional to the enzyme activity.

-

Reagents:

-

Assay Buffer: 100 mM BTP (1,3-bis(tris(hydroxymethyl)methylamino)propane), pH 7.5

-

Substrates: Phosphoenolpyruvate (PEP) and this compound-4-phosphate (E4P)

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

Prepare an assay mixture in a quartz cuvette containing BTP buffer, PEP, and E4P.

-

Pre-incubate the mixture at 37°C for 2 minutes.

-

Initiate the reaction by adding the DAHP synthase enzyme.

-

Continuously monitor the decrease in absorbance at 232 nm.

-

Calculate the rate of PEP consumption using its molar extinction coefficient (ε = 2840 M⁻¹cm⁻¹).[11] One unit of activity is defined as the consumption of 1 µmol of PEP per minute.

-

Signaling and Regulatory Roles

The primary known regulatory role of this compound metabolites in microorganisms is through the allosteric feedback inhibition of DAHP synthase by aromatic amino acids, which controls the carbon flux into the shikimate pathway.[8] While some bacterial signaling pathways utilize small molecules derived from primary metabolism, there is currently no direct evidence to suggest that this compound or E4P act as widespread intra- or intercellular signaling molecules in the same manner as quorum-sensing autoinducers or second messengers like cyclic di-GMP.[18][19][20] The regulation of E4P levels appears to be primarily controlled through the kinetics and substrate availability of the enzymes within the pentose phosphate pathway.

Conclusion and Future Perspectives

This compound, primarily through its phosphorylated form E4P, is an indispensable metabolite in microorganisms, fundamentally linking carbohydrate catabolism with the anabolic pathways that produce aromatic amino acids and nucleotides. The elucidation of novel pathways, such as erythritol catabolism in Brucella, continues to expand our understanding of its metabolic versatility. As a key precursor for essential compounds, the enzymes involved in E4P metabolism represent potential targets for the development of novel antimicrobial agents. Future research aimed at identifying and characterizing the enzymes responsible for direct this compound phosphorylation and transport will further clarify its role and could unveil new targets for metabolic engineering and drug design. The detailed protocols and compiled data in this guide serve as a foundational resource for advancing these research endeavors.

References

- 1. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. ATP-dependent protein kinase-catalyzed phosphorylation of a seryl residue in HPr, a phosphate carrier protein of the phosphotransferase system in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and characterization of soluble 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase from bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 8. actascientific.com [actascientific.com]

- 9. pnas.org [pnas.org]

- 10. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. Pyrones as bacterial signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dialkylresorcinols as bacterial signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Erythrose in Prebiotic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life is a question that has long captivated scientific inquiry. Central to this mystery is the emergence of key biomolecules, such as ribonucleic acid (RNA), from a prebiotic chemical milieu. This technical guide delves into the significant role of D-Erythrose, a four-carbon aldose, in prebiotic chemistry. We explore its formation through the formose reaction, its subsequent transformations under plausible prebiotic conditions, and its crucial position as a precursor to pentose sugars, the backbone of RNA. This document provides an in-depth analysis of the reaction pathways, quantitative data from key experiments, detailed experimental protocols, and visual representations of the core chemical processes to offer a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.

Introduction

This compound, a simple tetrose sugar, is increasingly recognized as a key intermediate in the prebiotic synthesis of the building blocks of life.[1] Its structure and reactivity make it a plausible bridge between the simple organic molecules thought to be abundant on the early Earth and the more complex carbohydrates essential for contemporary biology. This guide will explore the formation of this compound via the formose reaction, a robust pathway for the synthesis of sugars from formaldehyde, and its subsequent isomerization and aldol condensation reactions that lead to the formation of pentoses, including the biologically critical D-ribose.

The Formose Reaction: A Prebiotic Source of this compound

The formose reaction, first described by Aleksandr Butlerov in 1861, is the polymerization of formaldehyde into a complex mixture of sugars.[2] This reaction is considered a highly plausible prebiotic process as formaldehyde is readily formed in various prebiotic scenarios. The reaction is typically catalyzed by alkaline conditions and divalent metal ions. This compound emerges as one of the key intermediates in the formose reaction network.

The generally accepted mechanism involves the initial slow dimerization of formaldehyde to glycolaldehyde. Glycolaldehyde then acts as a catalyst in an autocatalytic cycle, reacting with formaldehyde to produce glyceraldehyde. A subsequent aldol addition of formaldehyde to dihydroxyacetone (an isomer of glyceraldehyde) yields a ketotetrose, which can then isomerize to the aldotetroses, this compound and D-Threose. A retro-aldol reaction of these tetroses can then regenerate two molecules of glycolaldehyde, thus propagating the autocatalytic cycle.[2]

References

The Stereochemical Landscape of D-Erythrose and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chirality of D-Erythrose and its corresponding stereoisomers. Erythrose, a four-carbon aldose (an aldotetrose), is a fundamental building block in carbohydrate chemistry. Due to its two chiral centers, it exists as four distinct stereoisomers. Understanding the precise three-dimensional arrangement of these isomers is critical for various applications, including stereoselective synthesis and the study of carbohydrate metabolism. This guide details their stereochemical relationships, physicochemical properties, and the experimental methods used for their characterization.

Core Concepts in the Stereochemistry of Tetroses

Erythrose contains two stereocenters, leading to the possibility of 22 = 4 stereoisomers. These isomers are grouped into two pairs of enantiomers. The nomenclature used to distinguish these isomers is based on the orientation of the hydroxyl groups in their Fischer projections.

-

D- and L-Configuration: The designation of a sugar as D or L is determined by the configuration of the chiral center furthest from the carbonyl group. If the hydroxyl group on this carbon is on the right in the Fischer projection, it is a D-sugar. If it is on the left, it is an L-sugar.

-

Erythro and Threo Nomenclature: The terms "erythro" and "threo" are used to describe the relative configuration of adjacent chiral centers. In the context of aldotetroses, if the two hydroxyl groups on the chiral carbons are on the same side in the Fischer projection, the isomer is referred to as "erythro." If they are on opposite sides, it is termed "threo."[1][2]

The four stereoisomers of 2,3,4-trihydroxybutanal are:

-

This compound and L-Erythrose (enantiomers)

-

D-Threose and L-Threose (enantiomers)

This compound and D-Threose are diastereomers, as are this compound and L-Threose. Diastereomers are stereoisomers that are not mirror images of each other.[3][4][5] Specifically, this compound and D-Threose are epimers, as they differ in configuration at only one chiral center.[6]

Physicochemical Properties of Erythrose and Threose Isomers

The stereochemical differences between these isomers give rise to distinct physicochemical properties, most notably their interaction with plane-polarized light (optical activity). Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light; they rotate light by equal amounts but in opposite directions.[3][5] Diastereomers have different physical properties, including optical rotation, melting point, and solubility.[5]

The specific rotation ([α]) is a fundamental property used to characterize chiral compounds and is measured using a polarimeter. It is defined as the observed angle of rotation for a solution at a specific concentration and path length.

| Isomer | Stereochemical Configuration (C2, C3) | Specific Rotation ([α]D) | Relationship to this compound |

| This compound | (R, R) | -14.5° (at equilibrium)[1] | Reference |

| L-Erythrose | (S, S) | +14.5° (at equilibrium) | Enantiomer |

| D-Threose | (S, R) | -4.0°[3] | Diastereomer (Epimer) |

| L-Threose | (R, S) | +4.6°[3] | Diastereomer |

Note on Mutarotation of this compound: this compound exhibits mutarotation in solution, with its specific rotation changing over time from an initial value of +1° to an equilibrium value of -14.5°.[1] This phenomenon is due to the interconversion between the cyclic hemiacetal forms (furanoses) and the open-chain aldehyde form.

Experimental Protocol: Determination of Specific Rotation by Polarimetry

The following protocol outlines the methodology for determining the specific rotation of a carbohydrate sample, such as an erythrose or threose isomer.

Objective: To measure the optical rotation of a known concentration of a carbohydrate solution and calculate its specific rotation.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter sample cell (1 dm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

-

Spatula and weighing paper

-

Beakers

-

Pipettes

-

Distilled water (or other appropriate solvent)

-

The carbohydrate sample to be analyzed

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and the sodium lamp at least 10-15 minutes before use to allow them to stabilize.

-

Sample Preparation: a. Accurately weigh a specific amount of the dry carbohydrate sample (e.g., 0.1 g) using an analytical balance. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Add a small amount of distilled water to the flask and swirl to dissolve the sample completely. d. Once dissolved, carefully add distilled water to the calibration mark of the volumetric flask. e. Stopper the flask and invert it several times to ensure a homogeneous solution. f. Calculate the concentration of the solution in g/100 mL.

-

Calibration (Blank Measurement): a. Fill the polarimeter sample cell with the pure solvent (distilled water). b. Ensure there are no air bubbles in the light path. c. Place the sample cell in the polarimeter. d. Adjust the analyzer until the light field is at its minimum intensity (or a uniform field is observed, depending on the instrument). e. Record the reading as the blank value (αblank).

-

Sample Measurement: a. Rinse the sample cell with a small amount of the prepared carbohydrate solution. b. Fill the cell with the carbohydrate solution, again ensuring no air bubbles are present in the light path. c. Place the filled sample cell in the polarimeter. d. Rotate the analyzer to find the angle of minimum light intensity. e. Record the observed rotation (αobs).

-

Data Analysis: a. Calculate the corrected observed rotation: α = αobs - αblank. b. Calculate the specific rotation using the following formula: [α]DT = (100 * α) / (l * c) Where:

- [α]DT is the specific rotation at temperature T using the D-line of sodium.

- α is the corrected observed rotation in degrees.

- l is the path length of the sample cell in decimeters (dm).

- c is the concentration of the solution in grams per 100 mL.

Expected Results: The calculated specific rotation should correspond to the literature value for the specific isomer being tested, allowing for its identification and characterization.

Visualizing Stereochemical Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

Caption: Stereochemical relationships between the isomers of 2,3,4-trihydroxybutanal.

Caption: Experimental workflow for the differentiation of stereoisomers using polarimetry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Stereochemistry [employees.csbsju.edu]

- 3. a. Are this compound and l-erythrose enantiomers or diastereomers? ... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved (1.) The following structure is the tetrose sugar | Chegg.com [chegg.com]

An In-depth Technical Guide to D-Erythrose: Nomenclature, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose monosaccharide, is a pivotal intermediate in central metabolic pathways, most notably the pentose phosphate pathway. Its stereochemistry and chemical properties make it a molecule of significant interest in various fields, including biochemistry, synthetic chemistry, and drug development. This technical guide provides a comprehensive overview of the nomenclature of this compound according to IUPAC standards, its physicochemical properties, established experimental protocols for its synthesis and analysis, and its crucial role in cellular metabolism, illustrated through a detailed signaling pathway diagram.

This compound Nomenclature

The systematic naming of carbohydrates is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB).[1][2][3][4] this compound is a tetrose, indicating it has four carbon atoms, and an aldose, signifying the presence of an aldehyde functional group.[5][6]

-

Common Name: this compound

-

Systematic Name: D-erythro-Tetrose[6]

The "D" designation refers to the configuration of the chiral center furthest from the aldehyde group (C3 in this case). In the Fischer projection, the hydroxyl group on this carbon is positioned on the right.[4] The prefix "erythro" is used when the two hydroxyl groups on adjacent chiral centers (C2 and C3) are on the same side in the Fischer projection.[4]

Synonyms: D-(-)-Erythrose, D-erythro-tetrose.[7]

Physicochemical Properties of this compound

This compound is typically encountered as a light yellow, viscous syrup and is highly soluble in water.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Registry Number | 583-50-6 | [6][7] |

| Molecular Formula | C₄H₈O₄ | [6][7] |

| Molecular Weight | 120.10 g/mol | [7] |

| Appearance | Light yellow syrup | [6] |

| Melting Point | < 25 °C | [8][9] |

| Boiling Point | Inconsistent values reported (e.g., 144.07 °C, 290.6 °C, 311.1 °C) | |

| Solubility | Highly soluble in water | [6] |

| Specific Rotation [α]D | Shows mutarotation from +1° to -14.5° (c=11, water) | [8] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two notable approaches are the oxidative degradation of D-glucose and the oxidation of a gluconic acid salt.

Method 1: Oxidation of D-Glucose with Lead Tetraacetate

This method involves the selective degradation of D-glucose to di-O-formyl-D-erythrose through oxidation with two molar equivalents of lead tetraacetate. The resulting ester is then hydrolyzed to yield this compound. This procedure has been reported to achieve an overall yield of at least 80%.[10]

-

Reactants: D-Glucose, Lead Tetraacetate, Acetic Acid.

-

Procedure Outline:

-

D-Glucose is treated with lead tetraacetate in acetic acid. The reaction is monitored until the rapid consumption of two moles of the oxidant is complete.

-

The initial rapid phase of the reaction corresponds to the conversion of the hexose to this compound.

-

The resulting di-O-formyl-D-erythrose is hydrolyzed to afford this compound.[10]

-

Method 2: Rosenmund Reduction of Acetylated Tetronyl Chlorides

A multi-step synthesis starting from D-glyceraldehyde involves a Kiliani synthesis with ¹⁴C-labeled cyanide, followed by hydrolysis to epimeric D-tetronic-1-¹⁴C acids. These are then converted to D-tetroses-1-¹⁴C via an improved Rosenmund reduction of the acetylated tetronyl chlorides.[11][12][13]

-

Key Steps:

Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of monosaccharides. Due to the lack of a strong chromophore in this compound, detection is typically achieved using a Refractive Index Detector (RID) or through pre-column derivatization to introduce a UV-active or fluorescent tag.[14][15]

General Protocol for Monosaccharide Analysis using Pre-column Derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) and HPLC-MS/MS:

This method allows for sensitive and accurate quantification of monosaccharides.[16][17][18]

-

Sample Preparation:

-

Hydrolyze any polysaccharides in the sample to release monosaccharides.

-

Neutralize the hydrolysate.

-

Derivatize the monosaccharides with PMP in an alkaline solution (e.g., NaOH) at an elevated temperature (e.g., 70°C).

-

Neutralize the reaction mixture and extract the PMP-labeled derivatives with an organic solvent (e.g., chloroform).

-

Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.[16][17][18]

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Shim-pack VP-ODS).[16]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[16]

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.[15][16]

-

Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[16][17]

-

Metabolic Significance and Signaling Pathway

This compound 4-phosphate, a phosphorylated derivative of this compound, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[19][20][21][22][23] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.[21][23][24]

The following Graphviz diagram illustrates the central role of this compound 4-phosphate in the interconversion of sugars within the pentose phosphate pathway.

Caption: Role of this compound 4-Phosphate in the Pentose Phosphate Pathway.

In this pathway, the enzyme transaldolase catalyzes the reversible reaction between sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to produce this compound 4-phosphate and fructose 6-phosphate.[19] Subsequently, transketolase utilizes this compound 4-phosphate and xylulose 5-phosphate to generate fructose 6-phosphate and glyceraldehyde 3-phosphate, which can then re-enter the glycolytic pathway.[25] this compound 4-phosphate also serves as a crucial precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) through the shikimate pathway.[19][23]

Conclusion

This compound is a fundamental monosaccharide with a well-defined nomenclature and significant roles in cellular metabolism. This guide has provided a detailed overview of its IUPAC naming, a summary of its key physicochemical properties, insights into experimental protocols for its synthesis and analysis, and a visual representation of its involvement in the pentose phosphate pathway. For researchers and professionals in drug development, a thorough understanding of this compound and its metabolic context is essential for exploring new therapeutic targets and understanding cellular biochemistry.

References

- 1. Carbohydrate Nomenclature [iupac.qmul.ac.uk]

- 2. media.iupac.org [media.iupac.org]

- 3. Preamble, 2-Carb-0 & 2-Carb-1 [iupac.qmul.ac.uk]

- 4. glyco.ac.ru [glyco.ac.ru]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Erythrose - Wikipedia [en.wikipedia.org]

- 7. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 583-50-6 CAS MSDS (D-(-)-ERYTHROSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Synthesis of d-Glucose- 3-14 C and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 20. Erythrose, 4-phosphate | C4H9O7P | CID 122357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. microbenotes.com [microbenotes.com]

- 22. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 24. jackwestin.com [jackwestin.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Erythrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, is a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. Its phosphorylated form, this compound-4-phosphate, is a key intermediate in the pentose phosphate pathway, linking it to the biosynthesis of aromatic amino acids and vitamins.[1][2] Traditional chemical synthesis of this compound is often challenging, involving multiple steps, low yields, and the formation of unwanted byproducts. Enzymatic synthesis offers a promising alternative, providing high specificity, mild reaction conditions, and improved stereoselectivity. This document provides detailed application notes and protocols for the synthesis of this compound using various isomerases.

Enzymatic Approaches for this compound Synthesis

Several isomerases have been identified and characterized for their ability to catalyze the synthesis of this compound from different substrates. This section outlines three such enzymatic methods.

Synthesis from D-Erythrulose using L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) from Pseudomonas stutzeri has been shown to catalyze the isomerization of D-erythrulose to this compound.[3][4] This enzyme exhibits broad substrate specificity, making it a versatile tool for the synthesis of rare sugars.[5][6]

Synthesis of D-Threose from D,L-Erythrulose using D-Arabinose Isomerase

D-arabinose isomerase (EC 5.3.1.3) from Klebsiella pneumoniae can be utilized to produce D-threose, a diastereomer of this compound, from a mixture of D,L-erythrulose.[1][3] This method is noteworthy as it provides a route to another valuable tetrose sugar.

Synthesis of this compound-4-Phosphate from Erythritol via a Multi-Enzyme Cascade

A multi-enzyme system from Brucella species offers a pathway to synthesize this compound-4-phosphate from erythritol. This pathway involves three key isomerases: EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase), and RpiB (this compound-4-phosphate isomerase). This system is particularly relevant for applications requiring the phosphorylated form of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the enzymatic synthesis of this compound and related tetroses.

| Enzyme | Source Organism | Substrate | Product | Conversion Rate (%) | Reference |

| L-Rhamnose Isomerase | Pseudomonas stutzeri LL172 | D-Erythrulose | This compound | 12.9 | [3][4] |

| D-Arabinose Isomerase | Klebsiella pneumoniae 40bXX | D,L-Erythrulose | D-Threose | 9.35 | [3] |

Table 1: Summary of Isomerase Performance in Tetrose Synthesis

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis and analysis of this compound.

Protocol 1: Enzymatic Synthesis of this compound using L-Rhamnose Isomerase

Objective: To synthesize this compound from D-erythrulose using L-rhamnose isomerase.

Materials:

-

Recombinant L-rhamnose isomerase from Pseudomonas stutzeri

-

D-Erythrulose

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Manganese chloride (MnCl₂) solution (10 mM)

-

Heating block or water bath

-

Reaction tubes

-

Enzyme quenching solution (e.g., 0.1 M HCl or heat inactivation)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 100 mM D-erythrulose.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding purified L-rhamnose isomerase to a final concentration of 10 µg/mL.

-

Incubate the reaction at 37°C for 24 hours with gentle agitation.

-

Terminate the reaction by either adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.

-

Analyze the reaction mixture for this compound formation using HPLC (see Protocol 3).

Protocol 2: Expression and Purification of Recombinant Isomerases (General Protocol)

Objective: To express and purify recombinant isomerases (e.g., from Brucella) in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the isomerase gene.

-

Luria-Bertani (LB) medium with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lysozyme, DNase I.

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice, after treatment with lysozyme and DNase I.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer.

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer.

-

Confirm the purity of the protein by SDS-PAGE.

Protocol 3: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a reaction mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.

-

Amino-based column (e.g., Shodex HILICpak VG-50 4E).[7]

-

Mobile phase: Acetonitrile/Water (e.g., 75:25, v/v).

-

This compound standard solutions of known concentrations.

-

Syringe filters (0.22 µm).

Procedure:

-

Prepare a series of this compound standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 mg/mL) in the mobile phase.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Set up the HPLC system with the following parameters (parameters may need to be optimized for your specific system and column):

-

Column: Shodex HILICpak VG-50 4E[7]

-